molecular formula C15H22N2O4S B5273181 2-[(2,5-dimethoxyphenyl)sulfonyl]octahydropyrrolo[1,2-a]pyrazine

2-[(2,5-dimethoxyphenyl)sulfonyl]octahydropyrrolo[1,2-a]pyrazine

Cat. No.: B5273181
M. Wt: 326.4 g/mol
InChI Key: PJOZXWARRPIHPM-UHFFFAOYSA-N
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Description

2-[(2,5-Dimethoxyphenyl)sulfonyl]octahydropyrrolo[1,2-a]pyrazine is a complex organic compound featuring a pyrrolopyrazine core with a dimethoxyphenylsulfonyl group attached. This compound belongs to the class of nitrogen-containing heterocycles, which are known for their diverse biological activities and applications in pharmaceuticals, organic materials, and bioactive molecules.

Properties

IUPAC Name

2-(2,5-dimethoxyphenyl)sulfonyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4S/c1-20-13-5-6-14(21-2)15(10-13)22(18,19)17-9-8-16-7-3-4-12(16)11-17/h5-6,10,12H,3-4,7-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJOZXWARRPIHPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN3CCCC3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>49 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198972
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2,5-Dimethoxyphenyl)sulfonyl]octahydropyrrolo[1,2-a]pyrazine typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction , which forms carbon-carbon bonds under mild and functional group tolerant conditions. This reaction uses boronic acids or boronate esters as reagents and palladium catalysts to couple aryl halides with organoboron compounds.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under acidic or basic conditions.

Major Products Formed:

  • Oxidation: Formation of sulfonyl oxide derivatives.

  • Reduction: Reduction of the sulfonyl group to sulfide derivatives.

  • Substitution: Introduction of different functional groups at the pyrrolopyrazine core.

Scientific Research Applications

This compound has shown potential in various scientific research applications, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex molecules.

  • Biology: Exhibits biological activities such as antimicrobial, anti-inflammatory, and antitumor properties.

  • Medicine: Potential therapeutic applications in drug development for treating various diseases.

  • Industry: Utilized in the production of organic materials and bioactive molecules.

Mechanism of Action

The mechanism by which 2-[(2,5-Dimethoxyphenyl)sulfonyl]octahydropyrrolo[1,2-a]pyrazine exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways would depend on the specific biological activity being studied.

Comparison with Similar Compounds

  • Pyrrolopyrazine derivatives: These compounds share the pyrrolopyrazine core but differ in their substituents and functional groups.

  • Sulfonyl-containing heterocycles: Other compounds with sulfonyl groups attached to different heterocyclic cores.

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